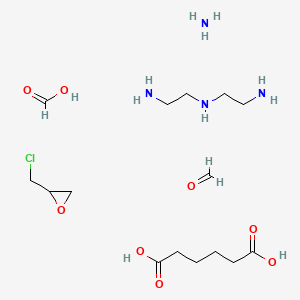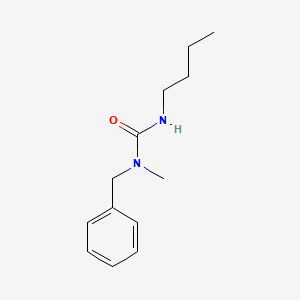
N-Benzyl-N'-butyl-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N’-butyl-N-methylurea is a compound belonging to the class of N-substituted ureas These compounds are characterized by the presence of a urea group (NH-CO-NH) where one or both nitrogen atoms are substituted with alkyl or aryl groups N-Benzyl-N’-butyl-N-methylurea has a benzyl group attached to one nitrogen atom, a butyl group attached to the other nitrogen atom, and a methyl group attached to the nitrogen atom in the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including N-Benzyl-N’-butyl-N-methylurea, can be achieved through several methods. One common method involves the reaction of isocyanates or carbamoyl chlorides with amines. For example, the reaction of benzyl isocyanate with butylamine and methylamine can yield N-Benzyl-N’-butyl-N-methylurea. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under mild conditions .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene as a reagent. Phosgene reacts with the corresponding amine to form the desired isocyanate, which then reacts with another amine to produce the N-substituted urea. This method, while efficient, poses safety and environmental concerns due to the toxicity of phosgene .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N’-butyl-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield urea derivatives with additional functional groups, while reduction can produce amines .
Scientific Research Applications
N-Benzyl-N’-butyl-N-methylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-N’-butyl-N-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methylethanolamine: Similar structure but with an ethanolamine group instead of a butyl group.
N-Benzyl-N,N-dimethylurea: Contains two methyl groups instead of a butyl and a methyl group.
N-Butyl-N-methylurea: Lacks the benzyl group, having only butyl and methyl groups attached to the urea moiety
Uniqueness
N-Benzyl-N’-butyl-N-methylurea is unique due to the combination of benzyl, butyl, and methyl groups attached to the urea moiety. This unique structure imparts specific chemical and biological properties, making it suitable for various applications in research and industry .
Properties
CAS No. |
73355-65-4 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-benzyl-3-butyl-1-methylurea |
InChI |
InChI=1S/C13H20N2O/c1-3-4-10-14-13(16)15(2)11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,16) |
InChI Key |
PQDDBLKQASUALH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


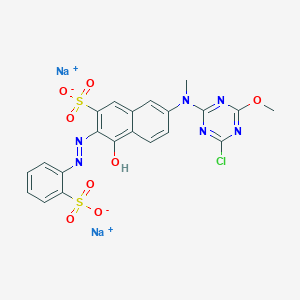
![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)

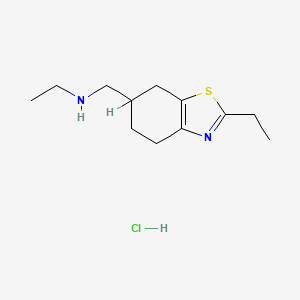
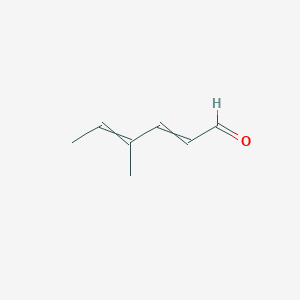
![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)

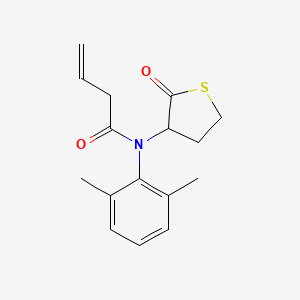
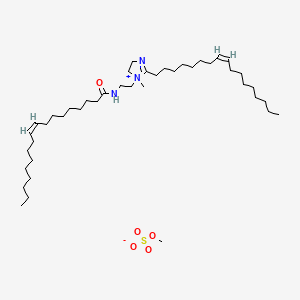
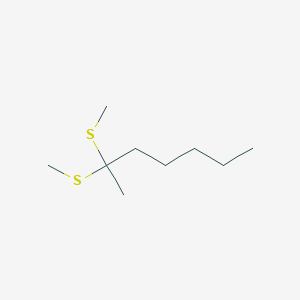

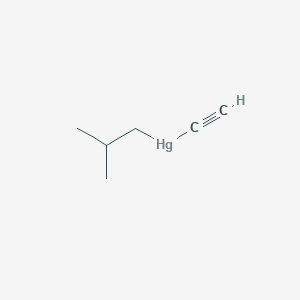
![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)
